N,N-dibutyl-4-ethynylaniline
Description
Contextualization of Ethynylaniline Derivatives in Organic Chemistry
Ethynylaniline derivatives, a class of compounds characterized by an ethynyl (B1212043) (-C≡CH) and an amino (-NH2 or its substituted forms) group on an aniline (B41778) framework, are important intermediates in organic synthesis. The presence of the reactive alkyne and the electronically influential amino group allows for a wide array of chemical transformations. These derivatives serve as key precursors for the construction of various heterocyclic compounds, such as indoles, which are prevalent in many biologically active molecules. ccspublishing.org.cnacs.orgorganic-chemistry.orgscribd.com The synthesis of these derivatives often involves transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which efficiently forms carbon-carbon bonds between terminal alkynes and aryl halides. organic-chemistry.orgmdpi.comgelest.com The specific nature of the substituents on the amino group and the position of the ethynyl group on the aniline ring can be tailored to fine-tune the electronic properties and reactivity of the molecule, making them highly adaptable for various synthetic strategies. acs.orgcitycollegekolkata.org
Significance of N,N-Dibutyl-4-Ethynylaniline as a Functional Synthon
This compound stands out as a particularly useful functional synthon due to the specific attributes of its dibutylamino and ethynyl moieties. The dibutylamino group acts as a strong electron-donating group, which significantly influences the electronic properties of the phenyl ring and the reactivity of the ethynyl group. This electron-rich nature makes the alkyne terminus particularly amenable to various coupling reactions.
The terminal alkyne is a versatile functional handle that can participate in a variety of chemical transformations, most notably the palladium-catalyzed Sonogashira coupling reaction. organic-chemistry.orgmdpi.commdpi.comnih.gov This reaction allows for the straightforward introduction of the this compound unit into larger molecular architectures. Furthermore, the alkyne can undergo [2+2] cycloaddition-retroelectrocyclization reactions, providing a pathway to complex molecular structures. acs.org The combination of these features makes this compound a valuable building block for creating molecules with tailored electronic and optical properties. cymitquimica.comacs.org
Overview of Key Research Domains Utilizing this compound
The unique structural and electronic properties of this compound have led to its application in several key areas of advanced chemical research:
Materials Science: This compound is a crucial component in the synthesis of novel organic materials with specific optical and electronic properties. It is used to create dyes with broad wave absorption and has been incorporated into polyphenylene ring derivatives. mdpi.comnih.gov Its electron-donating character makes it a valuable building block for push-pull chromophores, which are of interest for nonlinear optics. acs.org
Supramolecular Chemistry and Sensors: this compound has been employed in the construction of complex host-guest systems and molecular sensors. For instance, it has been incorporated into phenothiazine (B1677639) cruciforms that exhibit metallochromic properties, meaning their color changes in the presence of specific metal ions. acs.orgnih.gov
Organic Electronics: The compound serves as a precursor for the synthesis of materials used in organic electronic devices. Its ability to form extended π-conjugated systems upon polymerization or incorporation into larger molecules is critical for applications in this field.
Dye Synthesis: The strong electron-donating dibutylamino group makes this compound a valuable component in the design of various types of dyes. It has been used in the synthesis of thiophene-based dyes and other complex dye molecules. rsc.orgnih.gov
Biomedical Research: In the field of biomedical research, derivatives of this compound have been explored for their potential applications. For example, it has been used in the synthesis of porphyrin derivatives designed for photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to kill cancer cells. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 41876-68-0 |
| Molecular Formula | C16H23N |
| Molecular Weight | 229.36 g/mol |
Table 1: Basic chemical and physical properties of this compound. cymitquimica.combldpharm.com
Synthetic Routes
A primary method for the synthesis of this compound involves the Sonogashira coupling reaction. This widely used cross-coupling reaction typically involves the reaction of N,N-dibutyl-4-iodoaniline with a suitable alkyne source in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.comnih.gov
A detailed synthetic procedure involves reacting N,N-dibutyl-4-iodoaniline with 1-ethynyl-4-vinylbenzene in the presence of tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide in a solvent mixture of THF and triethylamine (B128534). acs.org
| Reactants | Catalyst System | Product |
| N,N-dibutyl-4-iodoaniline, 1-ethynyl-4-vinylbenzene | Pd(PPh3)4, CuI | N,N-dibutyl-4-((4-vinylphenyl)ethynyl)aniline |
Table 2: Example of a Sonogashira coupling reaction for the synthesis of a derivative of this compound. acs.org
Structure
3D Structure
Properties
IUPAC Name |
N,N-dibutyl-4-ethynylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-4-7-13-17(14-8-5-2)16-11-9-15(6-3)10-12-16/h3,9-12H,4-5,7-8,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEJUFWGFHPFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482326 | |
| Record name | 4-ethynyl-N,N-dibutylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41876-68-0 | |
| Record name | 4-ethynyl-N,N-dibutylaniline | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40482326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dibutyl-4-ethynylaniline | |
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Synthetic Methodologies for N,n Dibutyl 4 Ethynylaniline and Its Derivatives
Established Synthetic Pathways to N,N-Dibutyl-4-Ethynylaniline
The construction of this compound hinges on the formation of a carbon-carbon bond between the aniline (B41778) ring and an ethynyl (B1212043) group. The Sonogashira cross-coupling reaction is the cornerstone of this transformation.
Precursor Synthesis and Functionalization
The primary precursor for the synthesis of this compound is a suitably functionalized N,N-dibutylaniline derivative. A common strategy involves the preparation of N,N-dibutyl-4-iodoaniline. This can be achieved through the direct iodination of N,N-dibutylaniline. The synthesis of the N,N-dibutylaniline itself can be accomplished by the dialkylation of aniline with butyl halides.
Another key precursor is the alkyne source. While acetylene (B1199291) gas can be used, for ease of handling and to prevent side reactions, a protected form of acetylene is often preferred. Ethynyltrimethylsilane (TMSA) is a widely used reagent in this context. The trimethylsilyl (B98337) (TMS) group acts as a protecting group for one of the acetylenic protons, allowing for the selective coupling of the other. This protecting group can be readily removed in a subsequent step to yield the terminal alkyne.
Role of Palladium and Copper Catalysts in Alkynylation Reactions
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. organic-chemistry.org
The catalytic cycle is understood to involve two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., N,N-dibutyl-4-iodoaniline). Simultaneously, in the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting Pd(II)-alkynyl-aryl complex then undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.
The choice of palladium catalyst and ligands can influence the reaction efficiency. Common palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂).
Specific Sonogashira Cross-Coupling Protocols
The synthesis of this compound via a Sonogashira coupling typically involves the reaction of N,N-dibutyl-4-iodoaniline with an ethynylating agent in the presence of a palladium catalyst, a copper(I) salt, and a base.
A representative protocol would involve the following steps:
Coupling: N,N-dibutyl-4-iodoaniline is reacted with ethynyltrimethylsilane in a suitable solvent, such as triethylamine (B128534) or a mixture of toluene (B28343) and an amine. The reaction is catalyzed by a palladium complex, like Pd(PPh₃)₂Cl₂, and co-catalyzed by copper(I) iodide (CuI). The amine acts as both a solvent and a base to neutralize the hydrogen halide formed during the reaction.
Deprotection: After the coupling reaction is complete, the resulting N,N-dibutyl-4-((trimethylsilyl)ethynyl)aniline is treated with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in methanol, to remove the trimethylsilyl protecting group. This step regenerates the terminal alkyne, yielding this compound.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| N,N-dibutyl-4-iodoaniline | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI, Amine Base | N,N-dibutyl-4-((trimethylsilyl)ethynyl)aniline |
| N,N-dibutyl-4-((trimethylsilyl)ethynyl)aniline | TBAF or K₂CO₃/MeOH | - | This compound |
Post-Synthetic Modification Strategies Employing this compound
The terminal alkyne functionality of this compound makes it an excellent substrate for post-synthetic modifications, most notably through "click chemistry."
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile reaction that forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. This reaction is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form only inoffensive byproducts. The reaction is characterized by its mild reaction conditions, tolerance of a wide variety of functional groups, and high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.
The mechanism involves the in-situ formation of a copper(I) acetylide from this compound, which then reacts with an organic azide in a stepwise manner to form the triazole product. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.
Applications in Conjugate Formation
The CuAAC reaction using this compound as a building block allows for its conjugation to a wide array of molecules functionalized with an azide group. This strategy has broad applications in materials science and medicinal chemistry. For example, this compound can be "clicked" onto azide-modified polymers to create functional materials with specific electronic or optical properties. In the realm of bioconjugation, it can be attached to azide-bearing biomolecules, such as peptides, proteins, or nucleic acids, to introduce a fluorescent or electroactive tag. The dibutylamino group can act as an electron donor, making the resulting conjugates potentially useful as fluorescent probes or in the development of organic electronic materials.
| Alkyne Component | Azide Component | Catalyst System | Conjugate Product |
| This compound | Azide-functionalized molecule (e.g., polymer, biomolecule) | Cu(II) salt (e.g., CuSO₄), Reducing agent (e.g., Sodium Ascorbate) | 1,4-disubstituted triazole conjugate |
Influence of Reaction Conditions on Product Yield and Selectivity
The synthesis of N,N-dialkyl-4-ethynylanilines, including this compound, is commonly achieved through the Sonogashira cross-coupling reaction. organic-chemistry.orglibretexts.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes in the presence of an amine base. organic-chemistry.org The yield and selectivity of this reaction are highly dependent on various parameters such as the choice of catalyst, solvent, base, and temperature. cetjournal.ithes-so.ch
Catalyst System: The Sonogashira reaction traditionally employs a dual-catalyst system of a palladium(0) complex (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). libretexts.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. hes-so.ch However, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). libretexts.orgcetjournal.it The choice and loading of the phosphine (B1218219) ligand on the palladium catalyst also play a crucial role, with bulky, electron-rich ligands often improving catalytic efficiency, especially for less reactive aryl bromides. nih.govresearchgate.net
Solvent: The solvent can significantly influence the reaction rate and selectivity. cetjournal.it Common solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), toluene, and various alcohols. cetjournal.it Studies have shown that DMSO can be an optimal solvent, potentially playing a role as a ligand in the cross-coupling mechanism. cetjournal.it In some cases, the solvent can also act as the base, as demonstrated in certain ionic liquids. beilstein-journals.org
Base: An amine base, typically a tertiary amine like triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. The choice of base can affect the reaction rate and the formation of byproducts.
Temperature: The reaction temperature is another critical parameter. While the original Sonogashira reaction allowed for coupling at room temperature, elevated temperatures are often necessary for less reactive substrates. libretexts.org For instance, an optimal temperature of 90°C was identified for a specific copper- and amine-free Sonogashira reaction. cetjournal.it
The following table summarizes the influence of various reaction conditions on the Sonogashira coupling reaction for the synthesis of ethynylaniline derivatives.
| Reaction Condition | Parameter | Influence on Yield and Selectivity |
| Catalyst | Palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), Copper(I) salt (e.g., CuI) | The choice of palladium catalyst and the presence or absence of a copper co-catalyst significantly impact the reaction. Copper-free systems can minimize alkyne homocoupling. libretexts.orgcetjournal.it |
| Ligand | Phosphine ligands (e.g., PPh₃, P(t-Bu)₃) | Bulky and electron-rich ligands can enhance the efficiency of the coupling with challenging substrates. nih.govresearchgate.net |
| Solvent | DMF, DMSO, Toluene, Alcohols | The solvent affects reaction rates and can sometimes participate in the catalytic cycle. cetjournal.it |
| Base | Triethylamine, Diisopropylethylamine | The base is crucial for neutralizing byproducts and facilitating key reaction steps. Its choice can influence the overall reaction efficiency. organic-chemistry.org |
| Temperature | Room temperature to elevated temperatures | Higher temperatures are often required for less reactive aryl halides, but can also lead to side reactions. cetjournal.it |
Other Functionalization Reactions at the Ethynyl Moiety
The terminal ethynyl group in this compound is a versatile functional handle that can undergo a variety of chemical transformations.
1,3-Dipolar Cycloaddition (Click Chemistry): The azide-alkyne Huisgen cycloaddition is a prominent example of "click chemistry," which allows for the efficient formation of 1,2,3-triazole rings from an azide and a terminal alkyne. wikipedia.orgscispace.com The copper(I)-catalyzed version of this reaction (CuAAC) is particularly noteworthy for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. organic-chemistry.orgwikipedia.orgnih.gov This reaction is robust and can be performed in various solvents, including water. organic-chemistry.org Ruthenium-catalyzed variants can lead to the 1,5-regioisomer. wikipedia.org
Oxidative Homocoupling (Glaser-Hay Coupling): In the presence of a copper catalyst and an oxidant (typically oxygen), terminal alkynes like this compound can undergo oxidative homocoupling to form symmetric 1,3-diynes. This reaction is known as the Glaser coupling or, in a modified version using a TMEDA complex of copper(I) chloride, the Hay coupling. organic-chemistry.orgwikipedia.orgsynarchive.com These reactions are valuable for synthesizing conjugated materials. nih.govsemanticscholar.org
Hydration: The ethynyl group can be hydrated to form a ketone. This reaction is typically catalyzed by mercury(II) salts in the presence of a strong acid. khanacademy.org The addition of water across the triple bond follows Markovnikov's rule, leading to the formation of an enol intermediate that tautomerizes to the more stable ketone. youtube.comyoutube.compressbooks.pub
Other Coupling Reactions: The terminal alkyne can participate in various other cross-coupling reactions to form new carbon-carbon bonds, providing access to a wide range of substituted alkynes and conjugated systems. nih.govorganic-chemistry.orgorganic-chemistry.org
Electrochemical Approaches to Aniline Derivatives
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, as they often operate under mild conditions without the need for chemical redox reagents. acs.org
Electrosynthesis of Related Ethynylaniline Compounds
Electrosynthesis can be employed for the preparation and modification of aniline derivatives. For instance, electrochemical polymerization of aniline and its derivatives can be used to create conductive polymer films. researchgate.netmetu.edu.trjept.debiointerfaceresearch.com The electrochemical behavior of aniline-ethynyl metalloporphyrins has been studied, demonstrating their ability to be electropolymerized onto electrode surfaces. rsc.org This suggests that this compound could also be a monomer for the synthesis of novel functional polymers through electrochemical methods.
Oxidative Dimerization and Cycloaddition Reactions
The electrochemical oxidation of aniline derivatives can lead to the formation of dimers and other coupled products. mdpi.com The electrolytic oxidation of anilines at a platinum electrode has been shown to produce azobenzenes through a two-electron change. researchgate.net The mechanism involves the formation of radical cations which can then couple. mdpi.com For N,N-dialkyl-p-phenylenediamines, electrochemical oxidation can generate p-quinone-diimines that react with the starting material to form N,N,N',N'-tetraalkyl-4,4'-azodianiline derivatives via an ECE (electron transfer-chemical reaction-electron transfer) mechanism. researchgate.net This indicates that this compound could undergo similar oxidative dimerization reactions under electrochemical conditions.
While direct electrochemical cycloaddition involving the ethynyl group is less commonly reported, the generation of reactive intermediates via electrochemical methods could potentially facilitate cycloaddition reactions. For example, electrochemically generated radicals could add across the triple bond. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings and can involve alkynes as dienophiles. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgyoutube.com
Condensation and Other Coupling Reactions Utilizing Ethynylaniline Precursors
This compound can serve as a valuable building block in various condensation and coupling reactions, leveraging the reactivity of both the aniline nitrogen (after suitable transformation) and the ethynyl group. The amino group in aniline derivatives can be involved in condensation reactions with carbonyl compounds to form imines or enamines. The ethynyl group, as previously discussed, is highly versatile for a range of coupling reactions. nih.gov This dual reactivity makes ethynylaniline precursors useful in the synthesis of complex molecules and polymers. For example, the Sonogashira coupling, a cornerstone in the synthesis of ethynylanilines, is itself a powerful method for constructing larger conjugated systems. hes-so.chijnc.irbeilstein-journals.org
Advanced Spectroscopic and Electrochemical Characterization Techniques for N,n Dibutyl 4 Ethynylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of N,N-dibutyl-4-ethynylaniline. By analyzing the chemical environment of ¹H and ¹³C nuclei, precise information on the connectivity and arrangement of atoms can be ascertained.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
For 4-ethynylaniline (B84093), the aromatic protons typically appear as two doublets in the range of δ 6.5-7.3 ppm. chemicalbook.com The acetylenic proton gives rise to a singlet around δ 2.9-3.0 ppm. chemicalbook.com The introduction of the N,N-dibutyl groups will significantly alter the spectrum. The protons on the carbon adjacent to the nitrogen (α-CH₂) are expected to appear as a triplet, deshielded by the nitrogen atom. The subsequent methylene (B1212753) groups (β-CH₂ and γ-CH₂) of the butyl chains will present as multiplets, and the terminal methyl (CH₃) protons will be a triplet at the most upfield position.
Based on data for related N,N-dibutyl aniline (B41778) derivatives, the α-methylene protons are anticipated to resonate around δ 3.3-3.4 ppm, with the other butyl protons appearing between δ 0.8 and 1.6 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Acetylenic H | ~3.0 | Singlet |
| Aromatic H (ortho to -NR₂) | ~6.6 | Doublet |
| Aromatic H (ortho to -C≡CH) | ~7.3 | Doublet |
| N-CH₂ (α) | ~3.3 | Triplet |
| -CH₂- (β) | ~1.5 | Multiplet |
| -CH₂- (γ) | ~1.3 | Multiplet |
Note: The predicted values are based on the analysis of 4-ethynylaniline and other N,N-dialkylaniline derivatives.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. For 4-ethynylaniline, the acetylenic carbons are observed at approximately δ 77 and 84 ppm. researchgate.net The aromatic carbons exhibit signals between δ 110 and 148 ppm.
In this compound, the carbons of the butyl chains will introduce additional signals. The carbon α to the nitrogen will be the most deshielded of the alkyl chain, appearing around δ 50-55 ppm. The other butyl carbons will resonate at higher fields (lower ppm values). The aromatic carbon attached to the nitrogen atom (C-N) will be significantly deshielded due to the electron-donating effect of the amino group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Acetylenic C-H | ~77 |
| Acetylenic C-Ar | ~84 |
| Aromatic C-N | ~148 |
| Aromatic C-C≡CH | ~110 |
| Aromatic C-H | ~112, ~133 |
| N-CH₂ (α) | ~51 |
| -CH₂- (β) | ~29 |
| -CH₂- (γ) | ~20 |
Note: These predictions are extrapolated from data for 4-ethynylaniline and related N,N-dialkylaniline compounds.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the alkyne and aniline moieties. The terminal alkyne C-H stretch is typically a sharp band appearing around 3300 cm⁻¹. The C≡C triple bond stretch is found in the region of 2100-2260 cm⁻¹, and is often of weak to medium intensity.
The N-H stretching vibrations that would be present in the parent 4-ethynylaniline (around 3300-3500 cm⁻¹) are absent in the N,N-disubstituted derivative. The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ region. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations provide information about the substitution pattern on the benzene (B151609) ring, typically appearing between 690 and 900 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl groups will be prominent in the 2850-2960 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alkyne | ≡C-H Stretch | ~3300 |
| Alkyne | C≡C Stretch | ~2110 |
| Aromatic | C-H Stretch | >3000 |
| Alkane (Butyl) | C-H Stretch | 2850-2960 |
| Aromatic Amine | C-N Stretch | 1250-1360 |
Raman Spectroscopy of Related Aniline Derivatives
Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not available, studies on related molecules like N,N-Dimethyl-4-[(trimethylsilyl)ethynyl]aniline and 4-ethynylaniline itself offer insights. The C≡C triple bond, which can be a weak absorber in the IR, often gives a strong signal in the Raman spectrum, making it a useful diagnostic tool. For N,N-Dimethyl-4-[(trimethylsilyl)ethynyl]aniline, a Raman spectrum is available, which would show characteristic bands for the disubstituted alkyne and the N,N-dimethylaniline moiety. cardiff.ac.uk
Furthermore, surface-enhanced Raman spectroscopy (SERS) has been used to study the dimerization of 4-ethynylaniline on silver nanoparticles, indicating that the ethynyl (B1212043) group is a reactive handle that can be probed by this technique.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The nominal mass of this compound (C₁₆H₂₃N) is 229.18 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 229. A prominent fragmentation pathway for N-alkyl anilines is the α-cleavage, which involves the loss of an alkyl radical. For this compound, this would lead to the loss of a propyl radical (CH₂CH₂CH₃), resulting in a significant fragment ion at m/z 186 ([M-43]⁺). Another common fragmentation is the loss of a butyl radical to give a fragment at m/z 172 ([M-57]⁺).
Electrospray ionization (ESI) would likely produce the protonated molecule, [M+H]⁺, at m/z 230. Tandem mass spectrometry (MS/MS) of this ion could then be used to confirm the structure through collision-induced dissociation, which would likely show losses of butene (56 Da) or butane (B89635) (58 Da).
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Ion | m/z (EI) | m/z (ESI) | Proposed Structure/Loss |
|---|---|---|---|
| [M]⁺ | 229 | - | Molecular Ion |
| [M+H]⁺ | - | 230 | Protonated Molecule |
| [M-C₃H₇]⁺ | 186 | - | Loss of a propyl radical (α-cleavage) |
MALDI-TOF-MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique crucial for determining the molecular weights of thermally labile and non-volatile organic molecules. In the analysis of this compound, this method provides a rapid and accurate measurement of the molecular mass, confirming the compound's identity and purity. nih.govipfdd.de
The process involves co-crystallizing the analyte with a matrix compound that strongly absorbs laser energy, such as trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB). ipfdd.de Upon irradiation with a pulsed laser, the matrix absorbs the energy and transfers it to the analyte, causing desorption and ionization with minimal fragmentation. The resulting ions are accelerated in an electric field and their mass-to-charge (m/z) ratios are determined by their time of flight to the detector. nih.gov For this compound (Molecular Weight: 229.36 g/mol ), the MALDI-TOF spectrum is expected to show a prominent peak corresponding to the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺). Adducts with alkali metals, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed depending on sample preparation. This technique is particularly valuable for characterizing products from reactions involving this compound, such as polymerization or coupling reactions, where it can be used to analyze oligomers and larger molecular structures. nih.govbeilstein-journals.org
| Ionic Species | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 229.18 |
| [M+H]⁺ | Protonated Molecule | 230.19 |
| [M+Na]⁺ | Sodium Adduct | 252.17 |
| [M+K]⁺ | Potassium Adduct | 268.15 |
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, enabling the determination of a compound's elemental formula from its exact mass. nih.gov When coupled with a soft ionization source like Electrospray Ionization (ESI), it becomes a powerful tool for structural elucidation. ESI is well-suited for polar molecules and generates ions directly from a solution, typically by protonation or deprotonation. researchgate.netnih.gov For this compound, the tertiary amine group is readily protonated, making it highly responsive to positive-ion mode ESI-MS, where it would be detected as the [M+H]⁺ ion. nih.gov
The high mass accuracy of HRMS allows for the unambiguous confirmation of the elemental composition C₁₆H₂₃N. Tandem mass spectrometry (MS/MS) experiments on the protonated parent ion (m/z 230.19) can be performed to induce fragmentation and gather structural information. The fragmentation pattern is dictated by the molecule's structure, with cleavage typically occurring at the weakest bonds. For this compound, characteristic fragmentation pathways would include the loss of butyl groups and fragmentation around the ethynyl-phenyl core.
| Ion/Fragment Formula | Description | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₁₆H₂₄N]⁺ | Protonated Parent Molecule ([M+H]⁺) | 230.1903 |
| [C₁₂H₁₆N]⁺ | Loss of a butyl group (-C₄H₈) | 174.1277 |
| [C₁₂H₁₄N]⁺ | Loss of a butyl radical (-•C₄H₉) | 172.1121 |
| [C₈H₈N]⁺ | Loss of both butyl groups | 118.0651 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. The technique separates components of a mixture in the gas phase using a capillary column before they are introduced into the mass spectrometer for detection. d-nb.inforesearchgate.net this compound is expected to have sufficient volatility and thermal stability to be amenable to GC-MS analysis.
In the mass spectrometer, Electron Ionization (EI) is commonly used, which subjects the molecule to a high-energy electron beam (typically 70 eV). This process results in the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint that can be used for identification. The fragmentation of this compound in EI-MS would likely involve alpha-cleavage (loss of a propyl radical to form a stable iminium ion) and benzylic cleavage. nih.govnih.gov
| m/z | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 229 | [C₁₆H₂₃N]⁺ | Molecular Ion (M⁺) |
| 186 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of a propyl radical |
| 172 | [M - C₄H₉]⁺ | Loss of a butyl radical |
| 116 | [C₈H₆N]⁺ | Fragment containing the ethynyl-aniline core |
| 91 | [C₇H₇]⁺ | Tropylium ion, common in aromatic compounds |
Electronic Absorption and Emission Spectroscopy for Optical Properties
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule upon absorption of light. For this compound, the spectrum is characterized by absorption bands arising from π→π* and n→π* transitions associated with its conjugated system. acs.org The molecule's structure comprises an electron-donating dibutylamino group (-NBu₂) and an electron-withdrawing ethynyl group (-C≡CH) attached to a benzene ring, forming a donor-π-acceptor (D-π-A) system.
This electronic structure gives rise to characteristic absorption bands. The primary absorption is typically a strong π→π* transition of the conjugated phenyl-ethynyl system, which is red-shifted (moved to a longer wavelength) by the powerful electron-donating effect of the amino group. A weaker, often broad, absorption band at a longer wavelength corresponding to an intramolecular charge transfer (ICT) transition from the amino group to the ethynylphenyl moiety is also expected. Studies on similar N,N-dialkyl-4-ethynylaniline derivatives show strong absorption bands in the UV region. For example, derivatives of N,N-didecyl-4-ethynylaniline exhibit intense optical transitions below 400 nm. rsc.org The absorption spectrum of 4-ethynylaniline itself shows peaks that are modified in this compound by the auxochromic dibutylamino group. researchgate.net
| Transition Type | Involved Orbitals | Expected λmax Region (nm) | Description |
|---|---|---|---|
| π→π | π bonding to π antibonding | ~280-320 | Strong absorption from the conjugated aromatic system. |
| n→π* / ICT | Nitrogen lone pair (n) to π* antibonding | ~330-380 | Weaker, broad absorption due to intramolecular charge transfer. |
Fluorescence Spectroscopy and Quantum Yield Determination
Fluorescence spectroscopy provides information about a molecule's ability to emit light after being electronically excited. Molecules with extended π-systems and D-π-A character, such as this compound, are often fluorescent. nih.govnih.gov Upon excitation at a wavelength corresponding to an absorption band, the molecule is promoted to an excited singlet state. It then relaxes to the ground state by emitting a photon at a longer wavelength (lower energy). The difference between the absorption and emission maxima is known as the Stokes shift.
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. arxiv.org The quantum yield is highly dependent on the molecular structure and the solvent environment. For derivatives of N,N-didecyl-4-ethynylaniline, which are structurally very similar to the target compound, moderate to high fluorescence quantum yields have been reported, along with significant Stokes shifts. rsc.org
| Parameter | Description | Typical Value Range |
|---|---|---|
| λem (Emission Maximum) | Wavelength of maximum fluorescence intensity | 400 - 450 nm |
| Stokes Shift | Difference between λmax and λem (in cm⁻¹) | ~5000 - 6000 cm⁻¹ |
| ΦF (Quantum Yield) | Efficiency of fluorescence emission | 0.20 - 0.35 |
| τF (Fluorescence Lifetime) | Average time in the excited state | 0.5 - 2.0 ns |
Electrochemical Characterization for Electronic Properties
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules, providing information on their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. libretexts.org For this compound, the electron-rich nature of the dibutylamino group makes the molecule susceptible to oxidation. srce.hrresearchgate.net
A cyclic voltammogram is obtained by scanning the potential of a working electrode and measuring the resulting current. For this compound, the CV is expected to show an anodic (oxidation) peak corresponding to the removal of an electron from the nitrogen atom, forming a radical cation. researchgate.net This oxidation is often irreversible or quasi-reversible due to the subsequent reactivity of the generated radical cation, which can lead to polymerization or other reactions. rasayanjournal.co.in The oxidation potential is a direct measure of the energy required to remove an electron and is related to the HOMO energy level. Studies on structurally similar N,N-didecyl-4-ethynylaniline derivatives show an irreversible oxidation event at potentials around +0.6 to +0.8 V (vs. Fc/Fc⁺). rsc.org
| Parameter | Description | Expected Value (vs. Fc/Fc⁺) | Process |
|---|---|---|---|
| Epa | Anodic Peak Potential | ~ +0.7 V | Irreversible Oxidation |
Cyclic Voltammetry (CV) and Redox Potential Determination
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. In a typical CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. For organic molecules like this compound, CV provides critical information about their oxidation and reduction potentials.
The electrochemical behavior of aniline derivatives often involves the oxidation of the nitrogen atom. Studies on related compounds, such as N-substituted-4-piperidone curcumin (B1669340) analogs, show that these molecules typically undergo irreversible oxidation at positive potentials. iphy.ac.cn The process is generally diffusion-controlled, meaning the rate of the reaction is determined by the speed at which the analyte travels from the bulk solution to the electrode surface. iphy.ac.cn This is confirmed by observing the linear relationship between the peak current and the square root of the scan rate in CV experiments. nih.gov
For a compound like this compound, one would expect an irreversible oxidation peak corresponding to the removal of an electron from the nitrogen lone pair, forming a radical cation. The precise potential of this oxidation would be influenced by the electron-donating nature of the dibutylamino group and the electronic characteristics of the ethynylphenyl moiety. The irreversibility suggests that the generated radical cation likely undergoes subsequent chemical reactions. researchgate.net
To illustrate the type of data obtained, a hypothetical table for this compound is presented below, based on typical findings for similar aromatic amines.
| Parameter | Expected Value | Description |
| Oxidation Potential (Epa) | +0.8 to +1.2 V | The potential at which the peak anodic (oxidation) current is observed. |
| Process Type | Irreversible | The oxidized species is not reduced back to the original form during the reverse scan. |
| Control Mechanism | Diffusion-controlled | The reaction rate is limited by mass transport of the analyte to the electrode. |
Energy Level Mapping (HOMO-LUMO) via Electrochemical Data
The data obtained from cyclic voltammetry can be used to estimate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. These frontier molecular orbitals are crucial in determining the electronic and optical properties of materials, including their suitability for applications in organic electronics.
The energy of the HOMO is related to the onset potential of oxidation (Eox), while the LUMO energy is related to the onset potential of reduction (Ered). The following empirical equations are commonly used to calculate these values, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard, which has a known absolute energy level of -4.8 eV relative to the vacuum level:
EHOMO (eV) = -e [Eox - E1/2(Fc/Fc+)] - 4.8 eV
ELUMO (eV) = -e [Ered - E1/2(Fc/Fc+)] - 4.8 eV
The difference between the HOMO and LUMO energy levels provides the electrochemical band gap (Eg), which can be compared to the optical band gap obtained from UV-Vis spectroscopy. This analysis is fundamental for designing materials with specific electronic properties for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). beilstein-journals.org
A representative data table for this compound is shown below to demonstrate how these parameters are typically reported.
| Compound | Onset Eox (V) | EHOMO (eV) | Onset Ered (V) | ELUMO (eV) | Electrochemical Eg (eV) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Advanced Optical Characterization for Nonlinear Optics
Z-scan Technique for Nonlinear Optical (NLO) Response
The Z-scan technique is a widely used experimental method to measure the third-order nonlinear optical (NLO) properties of materials, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). acrhem.orgwikipedia.org The technique is valued for its simplicity and high sensitivity. acrhem.orgscielo.br
In a Z-scan experiment, a single, focused Gaussian laser beam is passed through a sample, which is moved along the beam's propagation axis (the z-axis). The transmittance of the beam through an aperture placed in the far field is then measured as a function of the sample's position.
Closed-Aperture Z-scan: This configuration is used to determine the nonlinear refractive index (n₂). As the sample moves through the focus, it acts as a weak lens. If the material has a positive n₂ (self-focusing), it will focus the beam, leading to a pre-focal transmittance valley and a post-focal peak. A negative n₂ (self-defocusing) produces the opposite effect. The magnitude and sign of n₂ can be calculated from the difference between the peak and valley transmittance (ΔTp-v). researchgate.netucf.edu
Open-Aperture Z-scan: By removing the aperture (or making it fully open), the measurement becomes insensitive to beam distortion and only detects changes in the total transmitted intensity. This allows for the determination of the nonlinear absorption coefficient (β). A decrease in transmittance at the focus indicates reverse saturable absorption (RSA), while an increase signifies saturable absorption (SA). wikipedia.orgucf.edu
Molecules with a donor-π-acceptor (D-π-A) structure, such as this compound, are known to exhibit significant NLO responses due to intramolecular charge transfer. The dibutylamino group acts as the electron donor and the ethynyl group acts as part of the π-conjugated bridge. The following table presents typical NLO parameters that would be determined for such a compound.
| Parameter | Symbol | Typical Value (order of magnitude) | Description |
| Nonlinear Refractive Index | n₂ | 10-14 cm²/W | Describes the intensity-dependent change in the refractive index. |
| Nonlinear Absorption Coefficient | β | 10-9 cm/W | Describes the intensity-dependent change in the absorption coefficient. |
| Third-Order Susceptibility | χ(3) | 10-12 esu | A complex quantity representing the overall third-order NLO response of the material. |
Solid-State Structural Determination
X-ray Diffraction Analysis of Related Compounds
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of closely related compounds provides valuable insight into its expected molecular geometry and intermolecular packing.
A highly relevant analogue is 4-Ethynyl-N,N-diphenylaniline . nih.govresearchgate.net Its crystal structure reveals key features that are likely shared with the dibutyl derivative. The analysis shows that the nitrogen atom adopts an approximately trigonal planar geometry. nih.govresearchgate.net This planarity indicates significant sp² hybridization and delocalization of the nitrogen lone pair into the phenyl ring, which is essential for the molecule's function as an electron donor. In the crystal lattice, the molecules are linked by weak C—H···π interactions, which guide the formation of the three-dimensional supramolecular structure. nih.govresearchgate.net
The crystallographic data for 4-Ethynyl-N,N-diphenylaniline is summarized in the table below.
| Parameter | 4-Ethynyl-N,N-diphenylaniline |
| Chemical Formula | C₂₀H₁₅N |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 9.0532 (8) |
| b (Å) | 16.8067 (15) |
| c (Å) | 19.2508 (18) |
| V (ų) | 2929.1 (5) |
| Z | 8 |
Data sourced from the Cambridge Crystallographic Data Centre via published research. nih.govresearchgate.net
This structural information is crucial for understanding the relationship between the molecular architecture and the material's bulk properties, such as its nonlinear optical response and charge transport characteristics. The substitution of phenyl groups with butyl chains would primarily affect the crystal packing and intermolecular distances due to the increased flexibility and steric bulk of the alkyl chains, while the core geometry around the aniline nitrogen is expected to remain similar.
Applications of N,n Dibutyl 4 Ethynylaniline in Advanced Materials and Devices
Optoelectronic Applications
The distinct electronic characteristics of N,N-dibutyl-4-ethynylaniline and its derivatives have positioned them as promising candidates for various optoelectronic applications. The interplay between the electron-rich aniline (B41778) core and the versatile ethynyl (B1212043) group allows for the fine-tuning of material properties to suit the specific demands of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), solar cells, and nonlinear optical (NLO) materials.
Organic Light-Emitting Diodes (OLEDs) Utilizing Derivatives
While direct applications of this compound itself in commercial OLEDs are not widely documented, its structural motifs are integral to the design of hole-transporting materials (HTMs). rsc.orgrsc.org An ideal HTM should possess high thermal and morphological stability, an appropriate highest occupied molecular orbital (HOMO) energy level for efficient hole injection from the anode, and good charge carrier mobility. openreadings.eudoi.org The dibutylamino group in this compound acts as a strong electron donor, a key feature for hole transport. rsc.org
The development of novel compounds for OLEDs is a continuous process, with many patented materials incorporating diverse molecular structures to enhance device efficiency, stability, and operational lifetime. google.comepo.orggoogle.com The general structure of this compound makes it a plausible building block for creating more complex HTMs. By reacting the ethynyl group, this core can be integrated into larger conjugated systems, a common strategy for optimizing the electronic and physical properties of materials for OLEDs. researchgate.net
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of flexible and low-cost electronics. wikipedia.org The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used in its channel. frontiersin.org Organic semiconductors are broadly classified as p-type (hole-transporting) or n-type (electron-transporting). frontiersin.org
Solar Cells and Photovoltaic Devices
In the field of solar energy, this compound derivatives have shown potential, particularly in the context of dye-sensitized solar cells (DSSCs). nih.gov DSSCs utilize a molecular dye to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). rsc.org The efficiency of these cells is highly dependent on the properties of the sensitizing dye. researchgate.net
Many high-performance organic dyes for DSSCs are designed with a donor-π-acceptor (D-π-A) architecture. mdpi.comresearchgate.netnih.gov In this design:
An electron donor (D) group provides the electrons upon photoexcitation.
A π-conjugated bridge (π) facilitates charge separation and transport.
An electron acceptor (A) group anchors the dye to the semiconductor surface and accepts the excited electrons.
The this compound moiety is an excellent candidate for the donor part of a D-π-A dye. The dibutylamino group is a strong electron donor, and the ethynylphenyl unit can be readily incorporated into a larger π-conjugated system. Research on similar structures, such as those containing N,N-dimethylaniline or N,N-diphenylaniline, has demonstrated the viability of this approach. nih.gov Theoretical studies and experimental work have shown that by carefully selecting the π-bridge and acceptor units, the electronic and photovoltaic properties of the dye can be fine-tuned to optimize the power conversion efficiency of the solar cell. nih.gov
| Donor Moiety | π-Bridge Example | Acceptor Example | Application |
| N,N-Dialkylaniline | Thiophene (B33073), Furan | Cyanoacrylic acid | Dye-Sensitized Solar Cells |
| N,N-Diphenylaniline | Azo group | Carboxylic acid | Dye-Sensitized Solar Cells |
Nonlinear Optical (NLO) Materials Development
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical data storage, image processing, and optical switching. nih.gov Organic materials with large delocalized π-electron systems are particularly promising for NLO applications, especially for second-order effects like second-harmonic generation (SHG). nih.gov
The molecular design for high second-order NLO activity often involves creating a "push-pull" system, where a strong electron-donating group is connected to a strong electron-accepting group through a π-conjugated bridge. This arrangement leads to a large change in dipole moment upon excitation, which is related to a high first hyperpolarizability (β), a measure of the second-order NLO response at the molecular level. mdpi.com
This compound is an excellent building block for such NLO chromophores. The N,N-dibutylamino group serves as a potent electron donor. The ethynyl group can be coupled with various electron-accepting moieties to complete the push-pull structure. Theoretical and experimental studies on similar aniline and N,N-dimethylaniline derivatives have shown that the choice of donor, acceptor, and the length of the π-bridge significantly influences the hyperpolarizability. mq.edu.au For instance, increasing the donor strength from a primary amine to a dialkylamine generally increases the hyperpolarizability. mq.edu.au Research has demonstrated that chromophores incorporating strong donors, such as bis(4-dialkylaminophenyl)amino groups, can exhibit exceptionally high hyperpolarizabilities. rsc.orgrsc.org
Fluorescent Materials and Probes
The inherent fluorescence of many organic conjugated molecules has led to their use in a variety of applications, including as fluorescent probes for biological imaging and as active components in fluorescent materials.
Design of Cruciform Fluorophores
Cruciform fluorophores are a class of dyes with a cross-shaped molecular structure, typically consisting of two distinct π-conjugated systems that are electronically coupled. This unique architecture can lead to interesting photophysical properties, such as intramolecular charge transfer and tunable emission characteristics.
Aggregation-Induced Emission (AIE) Phenomena in Derivatives
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules in a solution are induced to emit light upon aggregation. This contrasts with the aggregation-caused quenching (ACQ) effect typical of many conventional fluorescent dyes. The unique properties of AIE-active materials, or AIEgens, make them promising for applications in optoelectronics, chemical sensors, and bio-imaging hkbu.edu.hk. The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which closes non-radiative decay channels and activates the fluorescence output hkbu.edu.hkresearchgate.net.
Derivatives of this compound are being explored for their potential AIE characteristics. By incorporating this ethynyl-aniline moiety into larger molecular structures, researchers aim to create novel AIEgens. For instance, the synthesis of compounds with a donor-π-acceptor (D-π-A) structure often leads to materials with AIE properties hkbu.edu.hk. The design of such molecules frequently involves linking electron-donating groups, like the N,N-dibutylaniline unit, with electron-accepting groups through a π-conjugated bridge. This molecular design can lead to high solid-state fluorescence quantum yields, a desirable trait for various applications nih.gov. The development of these derivatives is an active area of research, with a focus on tuning their emission colors and enhancing their quantum efficiencies for use in advanced materials nih.govrsc.org.
Table 1: Examples of AIE-Active Compound Characteristics This table is illustrative of typical data found in AIE research and not specific to this compound derivatives due to a lack of available data.
| Compound Type | Solvent System | Emission Wavelength (Aggregated State) | Quantum Yield (Aggregated State) |
| Cyanostilbene Derivatives | THF/Water | Deep Red | High |
| Tetraphenylethylene Derivatives | DMF/Water | Blue-Green | Moderate to High |
| Benzothiadiazole Derivatives | Dichloromethane/Hexane | Yellow-Orange | High |
Photosensitizers for Oxygen Generation
Photosensitizers are molecules that, upon absorption of light, can generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂). This property is the cornerstone of photodynamic therapy (PDT), a minimally invasive treatment for certain types of cancer and other diseases mdpi.comnih.govresearchgate.netresearchgate.net. The process involves a photosensitizer that, after being excited by a specific wavelength of light, transfers its energy to molecular oxygen (in its ground triplet state), converting it into the highly cytotoxic singlet oxygen researchgate.netnih.gov.
The effectiveness of a photosensitizer is often measured by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that lead to the formation of singlet oxygen. Research in this field focuses on developing new photosensitizers with strong absorption in the near-infrared (NIR) region for deeper tissue penetration and high singlet oxygen generation efficiency rsc.orgnih.govnih.gov. While various classes of compounds, such as porphyrins, chlorins, and phthalocyanines, are well-established photosensitizers, the development of novel molecular structures is crucial for improving therapeutic outcomes mdpi.com. Derivatives of this compound are being investigated as potential scaffolds for new photosensitizers, where the core structure can be modified to optimize photophysical properties and enhance singlet oxygen production rsc.org. The goal is to create molecules with improved photostability and efficiency for advanced phototherapy applications nih.gov.
Sensing Technologies
The unique electronic and structural properties of this compound make it a valuable building block for various sensing technologies. Its aniline group can act as an electron donor and a recognition site, while the terminal alkyne group provides a versatile handle for covalent attachment to other molecules or materials.
Chemoresponsive Fluorescent Sensors
Chemoresponsive fluorescent sensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties, such as intensity or wavelength mdpi.com. These probes are widely used for the detection of metal ions, anions, and biologically relevant small molecules due to their high sensitivity, selectivity, and rapid response researchgate.netnih.govnih.gov.
This compound serves as a core structure in the design of such sensors. The N,N-dibutylamino group acts as a recognition moiety that can interact with specific analytes, leading to a modulation of the molecule's intramolecular charge transfer (ICT) character. This interaction alters the photophysical properties, resulting in a detectable "turn-on" or "turn-off" fluorescent response mdpi.com. The ethynyl group allows for the straightforward incorporation of this sensing unit into more complex molecular architectures, enabling the development of highly specific and sensitive fluorescent probes for applications in environmental monitoring and biological imaging mdpi.comnih.gov.
Integration into Nanomaterial-Based Sensors (e.g., Single-Walled Carbon Nanotubes)
Single-walled carbon nanotubes (SWCNTs) are attractive materials for chemical sensing due to their exceptional electronic properties and high surface-area-to-volume ratio mdpi.com. The electrical conductance of SWCNTs is highly sensitive to their local chemical environment. Functionalizing the surface of SWCNTs with specific receptor molecules can impart selectivity for detecting target analytes mdpi.com.
The covalent functionalization of SWCNTs with aniline derivatives has been shown to be an effective strategy for creating sensitive and selective gas sensors up.ptduke.edu. The terminal alkyne on this compound allows it to be covalently attached to SWCNTs, creating a hybrid sensor material. In such a configuration, the N,N-dibutylaniline moiety can act as a selective binding site for analytes. The binding event alters the electronic structure of the functionalizing molecule, which in turn modulates the charge transport properties of the SWCNT network, leading to a measurable change in resistance nih.govresearchgate.netnih.gov. This approach enables the fabrication of high-performance chemiresistive sensors for a variety of target molecules nih.gov.
Covalent Organic Frameworks (COFs) for Sensing Applications
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas sciopen.comnih.govresearchgate.net. Their ordered porosity and the ability to functionalize their building blocks make them excellent candidates for sensing applications sciopen.comnih.gov. By choosing monomers with specific functionalities, COFs can be designed to selectively adsorb and detect various chemical species, including metal ions and organic molecules researchgate.net.
The bifunctional nature of this compound, possessing both a reactive alkyne group and a functional aniline group, makes it a potential monomer for the synthesis of novel COFs rsc.orgnih.gov. The alkyne can participate in polymerization reactions to form the framework, while the N,N-dibutylaniline unit can be integrated into the pore walls, serving as active sites for analyte recognition rsc.orgresearchgate.net. Fluorescent COFs, in particular, are of great interest for sensing, as the binding of an analyte within the porous structure can lead to a significant change in the material's emission properties, often through fluorescence quenching or enhancement mechanisms nih.govrsc.org.
N,n Dibutyl 4 Ethynylaniline in Advanced Polymer Science and Conjugated Systems
Polymerization of Ethynylaniline Monomers
The presence of the ethynyl (B1212043) group in N,N-dibutyl-4-ethynylaniline allows it to function as a monomer in polymerization reactions, leading to the formation of polyacetylene-type structures. These polymers are characterized by a backbone of alternating carbon-carbon double bonds, which results in a highly conjugated π-electron system.
Synthesis of Polyacetylene Derivatives
The polymerization of ethynylaniline monomers, such as 3-ethynylaniline, can be achieved using transition metal catalysts to produce substituted polyacetylenes. This process yields polymers with a conjugated backbone that exhibit unique electronic and optical properties. The synthesis of polyacetylene and its derivatives can be accomplished through various methods, including the use of Ziegler-Natta catalysts, which often involve passing acetylene (B1199291) gas over a catalyst system like Ti(OiPr)₄/Al(C₂H₅)₃. wikipedia.org This method allows for control over the polymer's structure and properties. wikipedia.org Another significant advancement is the use of Rhodium-based catalysts, which facilitate living polymerizations. mdpi.com This technique provides precise control over the degree of polymerization and results in well-defined polymers with low polydispersity. mdpi.com
The resulting polyacetylene derivatives possess a π-conjugated backbone that endows them with distinct properties, such as electrical conductivity and paramagnetism. For instance, a polyacetylene derivative with viologen side groups, synthesized from 4-ethynylaniline (B84093), demonstrated an expanded π-conjugation system along the polymer chain, evidenced by an absorption onset at a wavelength approximately 200 nm longer than its corresponding model compounds. researchgate.net
Table 1: Comparison of Polymerization Catalyst Systems for Polyacetylenes
| Catalyst System | Monomer Type | Key Advantages | Resulting Polymer Characteristics |
|---|---|---|---|
| Ziegler-Natta (e.g., Ti(OiPr)₄/Al(C₂H₅)₃) | Acetylene, Substituted Acetylenes | High selectivity; can produce films | Crystalline films or insoluble powders wikipedia.orgiosrjournals.org |
| Rhodium-based Complexes | Monosubstituted Acetylenes | Living polymerization; control over molecular weight mdpi.com | Well-defined degrees of polymerization; low polydispersity; helical structures mdpi.com |
| Group VIII Metal Complexes (Luttinger Catalysts) | Acetylene | Produces high molecular weight polymer | High molecular weight polyacetylene with no oligomer residue iosrjournals.org |
Proton Transfer Mechanisms in Polymerization
Proton-transfer polymerization is a distinct process where a proton transfer event activates the nucleophile required for each propagation step. cmu.edu This mechanism is particularly useful in creating hyperbranched polymers from AB₂-type monomers. cmu.edu The process is initiated by a catalyst, such as a hydroxide (B78521) ion, which abstracts a proton to generate a reactive nucleophile. cmu.edu This nucleophile then reacts with another monomer unit. cmu.edu Following this addition, a rapid and thermodynamically driven proton exchange occurs between the newly formed active species and another monomer molecule, regenerating the reactive nucleophile and allowing the polymerization to continue. cmu.edu
In the context of ethynylaniline monomers, this mechanism could theoretically be applied. The process would involve the activation of a growing polymer chain through a reversible proton transfer involving an acidic C-H bond. thieme-connect.de The kinetics of the proton-transfer step are typically very fast compared to the subsequent monomer addition step. cmu.edu This controlled growth mechanism helps maintain the structural integrity of the resulting polymer. cmu.edu While direct examples involving this compound are not prominent, the principles of proton-transfer polymerization offer a potential pathway for creating complex, hyperbranched structures from suitably designed ethynylaniline-based monomers.
Formation of Extended Conjugated Architectures
The dual functionality of this compound—a strong electron-donating group and a versatile ethynyl linker—makes it an ideal component for constructing extended conjugated systems with tailored electronic and optical properties.
Cross-Conjugated Systems
Cross-conjugated systems are molecules where two or more π-systems are linked to a central atom or group, but these π-systems are not conjugated to each other, leading to branched conjugation pathways. This compound can be incorporated into such architectures. For example, novel 1,4-diaryl-1,3-butadiynes have been synthesized where two distinct conjugation pathways are possible: one through a butadiyne linker and another involving a donor-acceptor path. beilstein-journals.orgnih.gov The conjugation path in these systems can even be "switched" by protonating the donor fragments. beilstein-journals.orgnih.gov The introduction of electron-withdrawing substituents into these systems can significantly reduce the HOMO-LUMO gap. beilstein-journals.orgnih.gov Evidence for expanded π-electron delocalization in novel cross-conjugated systems derived from tetraethynylethene has been demonstrated through UV/VIS spectroscopy. uky.edu
Role in Donor-Acceptor (D-A) Push-Pull Systems
This compound is a classic electron donor (D) used in the design of donor-π-acceptor (D-π-A) "push-pull" chromophores. nih.gov In these systems, the electron-rich N,N-dibutylamino group "pushes" electron density through the conjugated π-system (the phenyl and ethynyl groups) to an electron-withdrawing acceptor (A) group. researchgate.net This intramolecular charge transfer (ICT) from the donor to the acceptor is responsible for the unique optical and nonlinear optical properties of these materials. nih.govresearchgate.net
The ethynyl linker serves as an efficient π-bridge, facilitating this charge transfer. The strength of the ICT, and consequently the optical properties, can be tuned by modifying the acceptor group. For instance, in a series of push-pull dyes, increasing the length of the conjugated bridge can modulate the amount of electron density transferred from the donor upon photoexcitation. mdpi.com Similarly, altering the dihedral angle between the donor and the bridge can disrupt conjugation and cause a blue-shift (hypsochromic shift) in the absorption spectrum. mdpi.com
Table 2: Optical Properties of Donor-Acceptor Systems
| Donor Moiety | π-Bridge/Linker | Acceptor Moiety | Key Optical Property | Reference |
|---|---|---|---|---|
| N,N-dimethylaniline | Ethynyl | Nitrophenyl | Weak fluorescence with emission max at 550 nm (in EtOH) | beilstein-journals.orgnih.gov |
| N,N-dimethylaniline | Ethynyl | Benzonitrile | Absorption max at 373 nm (in Chloroform) | beilstein-journals.org |
| Pyrene | Methylene (B1212753) | Various (e.g., Thiobarbituric acid derivatives) | Negative solvatochromism observed for many dyes | nih.gov |
Integration into Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govnih.gov The predictable structure and tunable porosity of COFs make them suitable for a wide range of applications. The amine functionality of aniline (B41778) derivatives and the reactive nature of the ethynyl group make molecules like this compound potential building blocks for COFs.
COFs are typically synthesized via polycondensation reactions under solvothermal conditions. nih.govresearchgate.net While imine-linked COFs formed from amine and aldehyde monomers are common, new linkages are continuously being explored to enhance stability and functionality. nih.govrsc.org For example, stable 4-carboxyl-quinoline linked COFs have been synthesized via the Doebner reaction, which involves anilines, aldehydes, and pyruvic acid. nih.gov The integration of π-electron-rich monomers can lead to functional COFs with applications in chemical sensing. For instance, a dual luminescent COF built from fluorescent monomers demonstrated high sensitivity for detecting nitro explosives. rsc.org The incorporation of functional units like this compound into a COF structure could impart desirable electronic properties, leading to materials for sensing or catalysis.
Structure-Property Relationships in Polymeric and Oligomeric Systems
In polymers and oligomers derived from this compound, the interplay between molecular structure and the resultant material properties is of paramount importance. The N,N-dibutylaniline unit serves as a strong electron-donor, which profoundly influences the electronic landscape of the entire conjugated backbone. This donor characteristic, combined with various acceptor units or other monomers, allows for the creation of materials with properties engineered for applications ranging from organic electronics to sensing.
The electronic properties of conjugated systems containing the N,N-dialkylaniline moiety are highly sensitive to the nature of substituents elsewhere in the molecule. In donor-acceptor (D-A) type structures, where this compound acts as the donor, the introduction of electron-withdrawing groups (EWGs) as the acceptor significantly impacts electronic delocalization and reduces the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
This effect is clearly demonstrated in analogous systems. For instance, in a series of N-(4-substituted benzylidene)-4-ethynylanilines, varying the substituent on the benzylidene portion leads to predictable shifts in spectroscopic properties. Similarly, comparing N,N-dimethyl-4-((4-nitrophenyl)ethynyl)aniline with related compounds shows that strong EWGs like the nitro group (-NO2) cause a substantial red shift in the absorption maximum, indicating a smaller HOMO-LUMO gap. nih.gov This is a direct consequence of the enhanced intramolecular charge transfer (ICT) from the aniline donor to the acceptor group, which stabilizes the LUMO. The introduction of a strong electron-withdrawing substituent can significantly reduce the HOMO-LUMO gap. nih.gov
The extent of this effect is tabulated below, illustrating the general principle with data from closely related N,N-dialkylethynylaniline derivatives.
| Donor Moiety | Acceptor Moiety | Substituent (R) | Absorption Max (λmax) | Optical Band Gap (Egopt) |
| N,N-dimethylaniline-ethynyl | Benzonitrile | -CN | 373 nm nih.gov | N/A |
| N,N-dimethylaniline-ethynyl | Nitrobenzene | -NO2 | 416 nm nih.gov | N/A |
| Diaryl-1,3-butadiyne (DMAN-based) | Phenyl | -H | N/A | 2.39 eV nih.gov |
| Diaryl-1,3-butadiyne (DMAN-based) | Nitrophenyl | -NO2 | N/A | 2.09 eV nih.gov |
This table is generated based on data for analogous compounds to illustrate the principles of substituent effects.
Molecular design offers a powerful toolkit for controlling the optical band gaps of polymers incorporating this compound. The primary strategy involves the construction of donor-acceptor (D-A) copolymers, where the this compound unit provides the donor segment. The optical band gap can be finely tuned by:
Varying the Acceptor Strength: Copolymerizing this compound with monomers containing acceptor units of varying electron-withdrawing strength allows for systematic control over the band gap. Stronger acceptors lead to lower band gaps due to more efficient intramolecular charge transfer.
Modifying the Conjugated Spacer: The nature of the π-conjugated spacer connecting the donor and acceptor units also plays a crucial role. For example, replacing a phenylene spacer with a more easily polarizable thiophene (B33073) unit can extend conjugation and lower the band gap. Research on xanthene-based dyes has shown that incorporating an alkyne spacer extends conjugation, leading to absorption at longer wavelengths. mdpi.com
Controlling Polymer Chain Length and Conformation: In oligomeric systems, increasing the conjugation length generally leads to a smaller band gap, although this effect can saturate. The planarity of the polymer backbone is also critical; steric hindrance that causes twisting can disrupt π-orbital overlap, leading to a larger band gap. mdpi.com
The following table presents data from various donor-acceptor systems, demonstrating how molecular design choices influence the optical band gap.
| Donor System | Acceptor System | Design Strategy | Resulting Optical Band Gap (Eg) |
| Poly(anthracene-ethynylene) | - | Base Polymer | 0.49 eV nih.gov |
| Nitrogen-doped Poly(anthracene-ethynylene) | - | Heteroatom Doping (increases acceptor character) | 0.24 - 0.39 eV nih.gov |
| Diaryl-1,3-butadiyne (DMAN-based) | Phenyl | Weak Acceptor | 2.39 eV nih.gov |
| Diaryl-1,3-butadiyne (DMAN-based) | Nitrophenyl | Strong Acceptor | 2.09 eV nih.gov |
This table includes data from analogous conjugated polymer systems to exemplify design principles for band gap control.
Switchable Conjugated Systems and Their Characterization
A particularly exciting application for polymers containing this compound is in the creation of "smart" materials with switchable properties. The N,N-dialkylaniline moiety is basic and can be reversibly protonated by adding an acid. This chemical transformation provides a mechanism to switch the electronic properties of the material.
When the nitrogen atom is in its neutral, lone-pair-bearing state, the N,N-dibutylaniline group is a strong electron donor that extends the π-conjugation. Upon protonation, the nitrogen lone pair becomes involved in the N-H bond, effectively "switching off" its electron-donating ability. This interruption of the conjugation pathway leads to a dramatic change in the material's optical and electronic properties. nih.gov
This switching can be characterized by several methods:
UV-Visible Spectroscopy: Protonation typically causes a significant blue shift (hypsochromic shift) in the material's main absorption peak, as the effective conjugation length is reduced and the intramolecular charge transfer is suppressed.
Fluorescence Spectroscopy: The emission properties of the material can also be modulated. For example, a fluorescent material might have its emission quenched or shifted to a different wavelength upon protonation.
Cyclic Voltammetry: The redox potentials of the material will change upon protonation, reflecting the alteration of the HOMO and LUMO energy levels.
Research on cross-conjugated systems based on 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN) has demonstrated that this protonation strategy can effectively switch the conjugation path in a molecule, providing a proof-of-concept for this type of molecular switching. nih.gov Applying this principle to polymers of this compound could lead to the development of chemosensors, electrochromic devices, and molecular switches.
N,n Dibutyl 4 Ethynylaniline in Bio Oriented Chemical Research
Applications in Photodynamic Therapy (PDT)
Photodynamic therapy is a treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death, primarily in cancer cells. Porphyrins and their derivatives are a major class of photosensitizers due to their ability to absorb light and generate reactive oxygen species.
Porphyrin-Based Photosensitizers Incorporating N,N-Dibutyl-4-Ethynylaniline Moieties
The synthesis of porphyrin-based photosensitizers often involves the functionalization of the porphyrin core to enhance its photophysical and biological properties. While various synthetic methods for creating novel porphyrins are documented, specific examples detailing the incorporation of this compound moieties into porphyrin structures for use in PDT are not available in the current body of scientific literature. The ethynyl (B1212043) group on the aniline (B41778) derivative could theoretically serve as a reactive handle for attachment to a porphyrin macrocycle, but published research demonstrating this specific application is lacking.
Photophysical Properties Relevant to Photosensitization
The effectiveness of a photosensitizer is determined by its photophysical properties, including its absorption spectrum, fluorescence quantum yield, and singlet oxygen generation efficiency. These properties are crucial for ensuring the molecule can be excited by light of a suitable wavelength and can efficiently produce the cytotoxic reactive oxygen species required for therapeutic effect. Data on the specific photophysical properties of porphyrins functionalized with this compound are not present in published studies.
Click Chemistry Reagents in Biological Systems
Click chemistry refers to a class of biocompatible reactions that are rapid, specific, and high-yielding, making them ideal for use in complex biological environments. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction.
Utilization in Bioorthogonal Chemistry Applications
Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The terminal alkyne of this compound makes it a potential candidate for use as a reagent in bioorthogonal click chemistry. However, there are no specific studies in the available literature that demonstrate the use of this compound in such applications.
Development of Functionalized Biomolecules and Probes
The development of functionalized biomolecules and probes using click chemistry is a powerful tool for studying biological processes. This often involves attaching a probe with a reactive handle, such as an alkyne, to a biomolecule of interest. Despite the potential of this compound to serve as such a probe, there is no documented research on its use for the development of functionalized biomolecules.
Metal Complexes with Biological Relevance
The coordination of organic ligands to metal centers can produce complexes with a wide range of biological activities, including antimicrobial and anticancer properties. The aniline and ethynyl groups of this compound could potentially coordinate with metal ions. However, a review of the scientific literature reveals no studies on the synthesis or biological evaluation of metal complexes incorporating this compound as a ligand.
Gold(III) Cyclometalated Complexes as Ligands
Currently, there is a notable absence of specific research in publicly accessible scientific literature detailing the synthesis and characterization of Gold(III) cyclometalated complexes that utilize this compound as a primary or ancillary ligand. While the broader field of Gold(III) chemistry is rich with examples of cyclometalated structures and complexes containing alkynyl ligands, the specific application of this compound in this context has not been documented.
The study of cyclometalated Gold(III) complexes is an active area of research due to their potential applications in catalysis, materials science, and medicine. These complexes are typically formed through the intramolecular activation of a C-H bond by the gold center, leading to the formation of a stable metallacycle. The electronic and steric properties of the ligands play a crucial role in the stability and reactivity of the resulting complexes.
In analogous chemical systems, substituted ethynylaniline derivatives have been employed as ligands for various transition metals. For instance, the parent compound, 4-ethynylaniline (B84093), has been utilized in the formation of Gold(III) complexes, suggesting that its N,N-dibutyl derivative could potentially serve a similar role. The dibutyl groups would be expected to enhance the solubility of the resulting complex in organic solvents and could influence its electronic properties and biological activity. However, without experimental data, any discussion of the specific properties of a Gold(III) complex of this compound remains speculative.
Spectroscopic Characterization of Biologically Relevant Complexes
Given the lack of synthesized Gold(III) cyclometalated complexes featuring this compound, there is no corresponding spectroscopic data to report. The characterization of such a complex, were it to be synthesized, would likely involve a suite of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for structural elucidation. In ¹H NMR, characteristic shifts would be expected for the aromatic protons of the aniline ring, the ethynyl proton, and the protons of the butyl chains. The coordination of the ligand to the Gold(III) center would likely induce downfield shifts in the signals of the protons closest to the metal. ¹³C NMR would provide information on the carbon skeleton of the complex.
Hypothetical ¹H NMR Data for a Gold(III) Complex of this compound
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to amine) | δ 7.0 - 8.0 | d |
| Aromatic (ortho to ethynyl) | δ 7.0 - 8.0 | d |
| Ethynyl | δ 3.0 - 4.0 | s |
| N-CH₂ (butyl) | δ 3.0 - 3.5 | t |
| CH₂ (butyl chain) | δ 1.2 - 1.7 | m |
| CH₃ (butyl) | δ 0.8 - 1.0 | t |
This table represents a hypothetical projection of NMR data and is not based on experimental results.
Ultraviolet-Visible (UV-Vis) spectroscopy would be employed to investigate the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands would be of particular interest, as these are often sensitive to the electronic environment of the gold center and can provide insights into the biological activity of the complex.
Hypothetical UV-Vis Absorption Data for a Gold(III) Complex of this compound
| Transition Type | Expected Wavelength Range (nm) |
|---|---|
| π-π* (Ligand-centered) | 250 - 350 |
| LMCT/MLCT | 350 - 500 |
This table represents a hypothetical projection of UV-Vis data and is not based on experimental results.
Further characterization would typically involve mass spectrometry to confirm the molecular weight and composition of the complex, and X-ray crystallography to determine its solid-state structure. Without a dedicated study on the synthesis and characterization of Gold(III) cyclometalated complexes of this compound, the specific spectroscopic data remains unavailable.
Future Research Directions and Emerging Opportunities for N,n Dibutyl 4 Ethynylaniline Research
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Scalability
The predominant method for synthesizing N,N-dibutyl-4-ethynylaniline is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between an aryl halide (N,N-dibutyl-4-iodoaniline) and a terminal alkyne. wikipedia.org Future research is poised to significantly enhance the efficiency and scalability of this process through several key avenues:
Advanced Catalyst Systems: While traditional palladium complexes with copper(I) co-catalysts are effective, they present challenges such as catalyst leaching, copper toxicity, and the undesired side reaction of alkyne homocoupling (Glaser coupling). wikipedia.org Future efforts will likely focus on developing more robust and efficient catalyst systems. N-heterocyclic carbene (NHC)-palladium complexes, for instance, offer greater stability and activity, enabling lower catalyst loadings. wikipedia.org A particularly promising frontier is the use of single-atom heterogeneous catalysts (SACs), where individual palladium atoms are anchored on a support like nitrogen-doped carbon. nih.govhes-so.ch SACs combine the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts, making them ideal for large-scale, continuous flow production. nih.gov
Process Intensification: Transitioning from batch to continuous flow manufacturing represents a major opportunity for scalability. Flow chemistry offers superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and reduced waste. The development of immobilized catalysts, such as the aforementioned SACs, is critical for the successful implementation of flow reactors.
Exploration of Advanced Optoelectronic and Sensing Applications in Emerging Technologies
The inherent electronic structure of this compound, featuring a strong electron-donating group linked to a π-system, makes it an attractive candidate for various optoelectronic and sensing applications.
Nonlinear Optical (NLO) Materials: By attaching a strong electron-acceptor group (e.g., nitro, cyano) to the terminal alkyne, the molecule can be transformed into a potent D-π-A chromophore. Such materials are essential for applications in optical communications and data processing. Future work should involve the synthesis of a library of derivatives and the systematic study of their NLO properties.
Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of the aniline (B41778) core suggests its potential use as an emissive dopant or a host material in OLEDs. Research could focus on tuning the emission wavelength by modifying the molecular structure and integrating it into multilayer OLED devices to assess its electroluminescence efficiency, color purity, and operational lifetime.
Chemical Sensors: The aniline moiety is known to interact with various analytes, leading to changes in its photophysical properties. rsc.org This opens the door to designing chemosensors based on this compound. The terminal alkyne can be functionalized with specific recognition units (e.g., crown ethers for metal ions, calixarenes for organic molecules) to create highly selective and sensitive fluorescent or colorimetric sensors for environmental monitoring or medical diagnostics. researchgate.net For example, polymers incorporating aniline functionalities have shown high sensitivity to ammonia (B1221849) and other volatile organic compounds (VOCs). rsc.orgrsc.org
| Application Area | Proposed Research Focus | Key Performance Metric |
| Nonlinear Optics | Synthesis of D-π-A derivatives (e.g., with -NO2, -CN acceptors). | Second-order hyperpolarizability (β). |
| OLEDs | Incorporation as an emissive dopant in device architectures. | Electroluminescence quantum yield (EQE), color coordinates (CIE). |
| Chemical Sensors | Functionalization of the alkyne with receptors for specific analytes. | Limit of Detection (LOD), selectivity, response time. |
Integration into Hybrid Organic-Inorganic Materials and Nanocomposites
Combining this compound with inorganic materials can create hybrid systems with synergistic properties, leading to advanced functional materials.
Sol-Gel Materials: A promising strategy involves modifying the ethynyl (B1212043) group with a trialkoxysilane moiety via hydrosilylation. This functionalized molecule can then be incorporated into an inorganic network (e.g., silica, titania) through the sol-gel process. bohrium.commdpi.com This approach, analogous to the use of N-(3-(trimethoxysilyl)propyl)aniline in creating anticorrosion coatings, could yield robust, transparent hybrid glasses with tailored optical or electronic properties for applications in protective coatings or solid-state sensors. bohrium.com
Functionalized Nanoparticles: The terminal alkyne serves as an ideal anchor point for covalently attaching the molecule to the surface of inorganic nanoparticles, such as quantum dots (QDs), gold nanoparticles (AuNPs), or silver nanoparticles (AgNPs). rsc.org Such functionalization can passivate the nanoparticle surface, improve its dispersibility in organic media, and transfer the unique properties of the aniline chromophore to the nanoparticle. For example, attaching the molecule to QDs could modulate their emission properties, creating novel probes for bioimaging.
Deeper Theoretical Understanding of Structure-Property Relationships and Predictive Modeling
Computational chemistry offers powerful tools to predict the properties of this compound derivatives, thereby guiding synthetic efforts toward molecules with optimized performance.
Density Functional Theory (DFT): DFT calculations are instrumental in understanding the electronic structure of the molecule. nih.gov They can accurately predict key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment. nih.gov Time-dependent DFT (TD-DFT) can further simulate the UV-visible absorption spectrum, providing insights into the electronic transitions that govern the molecule's color and photophysical behavior. These calculations allow researchers to screen virtual libraries of derivatives to identify the most promising candidates for specific applications before undertaking laborious synthesis.
Quantum Machine Learning (QML): As the complexity and number of potential derivatives grow, traditional DFT becomes computationally expensive. QML is an emerging field that uses artificial intelligence to predict quantum properties with the accuracy of DFT but at a fraction of the computational cost. nih.govisef.net Future research could involve developing QML models trained on DFT data to rapidly predict the HOMO-LUMO gaps and other electronic properties of thousands of potential this compound derivatives, accelerating the discovery of new functional materials. isef.net
| Computational Method | Key Insights Provided | Future Opportunity |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density distribution, simulated UV-Vis spectra. | Systematic screening of substituent effects on electronic and optical properties. |
| Time-Dependent DFT (TD-DFT) | Excited state properties, prediction of absorption and emission wavelengths. | Design of chromophores with specific colors for dyes and sensors. |
| Quantum Machine Learning (QML) | Rapid prediction of HOMO-LUMO gaps and other quantum properties. | High-throughput virtual screening of large chemical libraries for materials discovery. |
Expanding Bio-Oriented Applications and Imaging Modalities
The terminal alkyne group is a bioorthogonal handle, meaning it can undergo specific chemical reactions in a biological environment without interfering with native biochemical processes. This feature is the cornerstone of its potential in biomedical applications.
Click Chemistry and Bioconjugation: The alkyne functionality makes this compound a prime candidate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.gov This reaction allows the molecule to be efficiently and selectively "clicked" onto biomolecules (e.g., proteins, nucleic acids, lipids) that have been metabolically labeled with an azide (B81097) group. researchgate.net This creates a powerful platform for developing fluorescent probes for biological imaging.
Fluorescent Probes for Bioimaging: The N,N-dibutylaniline core can act as a fluorophore. By conjugating it to a targeting moiety (like a peptide or antibody) via click chemistry, researchers can direct the probe to specific cells or subcellular compartments. nih.gov Its fluorescence can then be used to visualize these targets using techniques like fluorescence microscopy or flow cytometry. Future work should focus on characterizing its photophysical properties (e.g., quantum yield, photostability) in biological media and demonstrating its utility in live-cell imaging.
Multimodal Imaging Agents: The alkyne handle can also be used to attach other imaging modalities. For example, clicking a chelator molecule onto the alkyne would allow for the complexation of radiometals for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT), creating dual-modality fluorescent/radioactive imaging agents. nih.govnih.gov
Sustainable Synthesis and Green Chemistry Approaches for Ethynylaniline Derivatives
Applying the principles of green chemistry to the synthesis of this compound is crucial for minimizing its environmental impact and ensuring its commercial viability.
Aqueous Phase Synthesis: A major goal is to replace traditional organic solvents with water. Recent advances in Sonogashira coupling have demonstrated high yields in aqueous media by using water-soluble phosphine (B1218219) ligands or micellar catalysis, which creates nano-reactors in water. ias.ac.inbohrium.com Optimizing these aqueous protocols for this compound synthesis would drastically reduce the reliance on volatile organic compounds (VOCs).
Catalyst Recycling and Copper-Free Systems: The development of heterogeneous catalysts, such as palladium nanoparticles or SACs, is a key green strategy. nih.govhes-so.chnih.gov These catalysts can be easily recovered after the reaction and reused multiple times, improving atom economy and reducing palladium waste. Furthermore, perfecting copper-free Sonogashira protocols is a priority to eliminate the use of the toxic copper co-catalyst and prevent the formation of homocoupling byproducts. wikipedia.orgbohrium.com
Energy Efficiency and Alternative Reagents: Microwave-assisted synthesis has been shown to dramatically shorten reaction times for Sonogashira couplings, from hours to minutes, thereby reducing energy consumption. mdpi.com Another avenue for research is the use of more sustainable starting materials, such as replacing aryl halides with arenediazonium salts, which can react under milder conditions. wikipedia.org Exploring the use of bio-based solvents and bases, such as dimethylisosorbide or extracts from plant matter, could further enhance the sustainability of the synthesis. researchgate.netorganic-chemistry.org
| Green Chemistry Principle | Traditional Approach | Future Direction |
| Safer Solvents | Organic solvents (e.g., Toluene (B28343), DMF). | Aqueous media using water-soluble ligands or micellar catalysis. |
| Catalysis | Homogeneous Pd/Cu catalysts, single-use. | Recyclable heterogeneous catalysts (e.g., SACs), copper-free systems. |
| Energy Efficiency | Conventional heating for several hours. | Microwave-assisted synthesis to reduce reaction times to minutes. |
| Waste Prevention | Stoichiometric use of toxic bases (e.g., triethylamine). | Use of catalytic or bio-derived bases, minimization of byproducts. |
Q & A
Q. What are the common synthetic routes for preparing N,N-dibutyl-4-ethynylaniline, and what purification methods are recommended?
The synthesis typically involves sequential alkylation of 4-ethynylaniline. First, dialkylation of the aniline nitrogen is achieved using butyl halides (e.g., 1-bromobutane) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The ethynyl group can be introduced via Sonogashira coupling if starting from halogenated precursors. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted alkylating agents and byproducts. Recrystallization from ethanol or methanol may enhance purity. Monitoring via TLC and NMR (¹H/¹³C) is critical to confirm structural fidelity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- ¹H/¹³C NMR : Essential for verifying substitution patterns (e.g., butyl group integration, ethynyl proton absence, and aromatic signal splitting).
- FT-IR : Confirms ethynyl C≡C stretch (~2100 cm⁻¹) and tertiary amine presence.
- Mass Spectrometry (EI/ESI) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric consistency. Cross-referencing with databases like NIST Chemistry WebBook improves reliability .
Q. What are the key stability considerations when storing this compound for long-term research use?
Store in amber glass vials under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the ethynyl group. Desiccants (e.g., molecular sieves) mitigate hydrolysis risks. Periodic NMR checks are advised to detect degradation (e.g., amine oxidation or alkyne dimerization). Safety data sheets (SDS) recommend avoiding light, heat, and acidic/alkaline environments .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during the alkylation of 4-ethynylaniline derivatives?
- Temperature Control : Lower temperatures (40–60°C) reduce over-alkylation.
- Catalyst Selection : Phase-transfer catalysts (e.g., TBAB) improve alkyl halide solubility in polar aprotic solvents.
- Stoichiometry : Use a slight excess of butyl halide (1.2–1.5 eq.) to drive the reaction while minimizing di- or tri-alkylated byproducts.
- In Situ Monitoring : Real-time GC-MS or inline IR spectroscopy helps identify intermediates and adjust conditions dynamically .
Q. What computational modeling approaches are suitable for predicting the electronic properties of this compound in materials science applications?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict HOMO-LUMO gaps, charge distribution, and nonlinear optical properties. Molecular dynamics simulations assess bulk behavior (e.g., crystallinity or solubility). Compare computational results with experimental UV-Vis and cyclic voltammetry data to validate models .
Q. How should contradictory data regarding the solubility parameters of this compound in different solvent systems be resolved?
- Systematic Solubility Tests : Use the Hansen Solubility Parameters (HSP) framework to categorize solvents by dispersion/polarity/hydrogen-bonding.
- Controlled Replication : Repeat experiments under standardized conditions (temperature, purity).
- Advanced Analytics : Employ DSC to study solvent interactions or SAXS for aggregation behavior. Cross-validate with literature from authoritative databases (e.g., NIST) .
Q. What mechanistic insights can be gained from studying the thermal decomposition pathways of this compound under inert atmospheres?
Thermogravimetric analysis (TGA) coupled with GC-MS identifies decomposition products (e.g., butene, aniline derivatives). Kinetic studies (e.g., Kissinger method) reveal activation energies. Computational studies (ReaxFF MD) can simulate bond cleavage sequences, aiding in material stability predictions .
Q. Which advanced chromatographic techniques provide optimal resolution for separating stereoisomers in modified N,N-dialkylaniline derivatives?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
- SFC (Supercritical Fluid Chromatography) : CO₂-based systems offer high efficiency for enantiomer separation.
- Crystallography : X-ray diffraction resolves absolute configurations, complementing chromatographic data .
Q. Methodological Notes
- Data Triangulation : Combine NMR, MS, and elemental analysis to confirm compound identity .
- Safety Protocols : Follow SDS guidelines for handling amines and alkynes, including fume hood use and PPE .
- Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) meticulously to address data contradictions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
